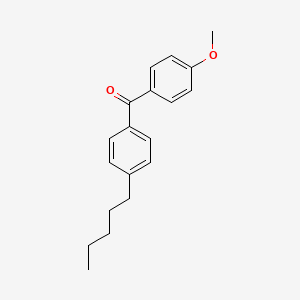

4-Methoxy-4'-n-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .Molecular Structure Analysis

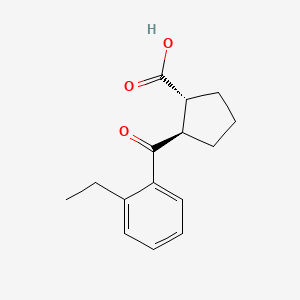

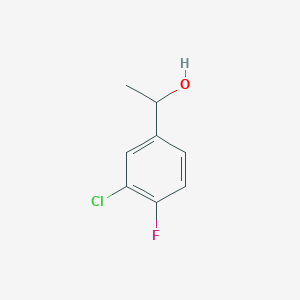

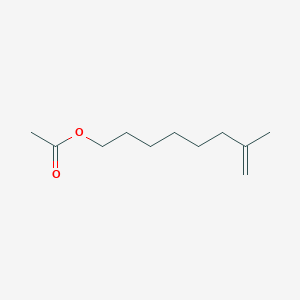

The molecular formula of 4-Methoxy-4’-n-pentylbenzophenone is C19H22O2 . It has a molecular weight of 282.38 .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopy

4-Methoxy-4'-n-pentylbenzophenone's molecular structure and spectroscopic data have been studied using Density Functional Theory (DFT) calculations. The geometry of the molecule was fully optimized, and its vibrational spectra were recorded. These studies are crucial for understanding the molecule's fundamental vibrations and molecular parameters, such as bond length and bond angle (Viji et al., 2020).

Applications in Organic Chemistry

Research in organic chemistry has explored the reactivity of 4-Methoxy-4'-n-pentylbenzophenone in various reactions. For instance, the study of ketyl radicals formed in Grignard reactions shows the molecule's reactivity and potential applications in synthetic organic chemistry (Ōkubo, 1977).

Applications in Nucleic Acid Research

In nucleic acid research, derivatives of this molecule have been utilized for protecting exocyclic amino groups of nucleosides. This application is particularly useful in the synthesis of oligodeoxyribonucleotides, highlighting its importance in the field of molecular biology (Mishra & Misra, 1986).

Antioxidant Properties

Studies on compounds derived from 4-Methoxy-4'-n-pentylbenzophenone have shown significant antioxidant properties. For example, the polymerization of 4-methoxyphenol, a related compound, has been carried out using enzymatic catalysts, producing polymers with excellent antioxidant properties (Zheng et al., 2013).

Applications in Materials Science

The molecule has found applications in materials science, particularly in the development of flame-retardant and transparent epoxy thermosets. This involves the synthesis of derivatives from sustainable phenols, demonstrating its utility in creating high-performance materials (Lin et al., 2016).

Environmental and Toxicological Studies

While the focus here is on non-toxicological applications, it's worth noting that there has been extensive research on the environmental impact and potential toxicity of related compounds, particularly in the context of their use as UV filters (Ghazipura et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPIDYVRSWPDIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641489 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-n-pentylbenzophenone | |

CAS RN |

64357-56-8 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)